1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Methanesulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-chlorophenyl)ethyl][3-(4-methylpiperidin-1-yl)propyl]amine
- 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649)
Uniqueness
1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in its applications.
Properties
Molecular Formula |
C16H25ClN2O2S |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide |
InChI |
InChI=1S/C16H25ClN2O2S/c1-14-7-11-19(12-8-14)10-2-9-18-22(20,21)13-15-3-5-16(17)6-4-15/h3-6,14,18H,2,7-13H2,1H3 |
InChI Key |
OLCAZESLAWDYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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